N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

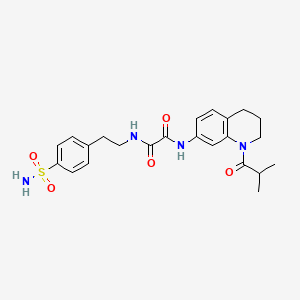

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is an oxalamide derivative featuring a tetrahydroquinoline scaffold substituted with an isobutyryl group at the N1-position and a 4-sulfamoylphenethyl moiety at the N2-position. This compound’s design likely targets enzyme inhibition or receptor modulation, given the structural similarities to other oxalamides with confirmed bioactivity (e.g., cytochrome P450 4F11-activated inhibitors and umami agonists) .

Properties

IUPAC Name |

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5S/c1-15(2)23(30)27-13-3-4-17-7-8-18(14-20(17)27)26-22(29)21(28)25-12-11-16-5-9-19(10-6-16)33(24,31)32/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,25,28)(H,26,29)(H2,24,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWVMMMYXHOVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound characterized by a unique structural framework that integrates a tetrahydroquinoline moiety with an oxalamide linkage. Its chemical complexity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Tetrahydroquinoline moiety : Known for various pharmacological effects including antitumor and antimicrobial properties.

- Sulfamoyl group : Often enhances antibacterial efficacy and may contribute to the compound's overall biological activity.

- Oxalamide linkage : Associated with diverse pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. The following table summarizes the potential biological activities linked to its structural features:

| Component | Biological Activity |

|---|---|

| Tetrahydroquinoline derivatives | Antimicrobial and anticancer properties |

| Sulfamoylphenethyl compounds | Antibacterial properties |

| Oxalamides | Diverse pharmacological effects |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance. This interaction could modulate their activity, leading to therapeutic effects.

Case Studies

Several studies have explored the biological activities of related compounds within the same structural class. For instance:

- Antitumor Activity : A study on tetrahydroquinoline derivatives indicated their potential to inhibit cancer cell proliferation and migration. These findings suggest that compounds like this compound may share similar pathways in combating tumor growth.

- Antimicrobial Properties : Research on sulfamoylphenethyl derivatives has demonstrated their effectiveness against various bacterial strains. The presence of the sulfamoyl group in this compound may enhance its antibacterial action.

Synthesis and Development

The synthesis of this compound can be achieved through various methods that highlight its chemical versatility. Understanding these synthetic pathways is crucial for optimizing yield and purity for further biological testing.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related oxalamides, highlighting substituents, molecular weight, and key properties:

Key Observations:

- Polarity and Solubility: The target compound’s sulfamoyl group improves water solubility compared to methyl () or methoxy (Compound 16) substituents but may reduce membrane permeability .

- Synthetic Challenges: Compound 16’s dimerization (23%) and compound’s moderate yield (58.59%) highlight synthetic complexities in oxalamide synthesis .

Toxicological and Metabolic Profiles

- NOEL Values: S336 and related food additives () exhibit NOELs up to 100 mg/kg, suggesting low toxicity. The target compound’s sulfamoyl group may lower NOEL due to possible sulfonamide-related idiosyncratic reactions .

- Metabolic Pathways: Oxalamides generally undergo hydrolysis, oxidation, and glucuronidation. The target compound’s THQ and sulfamoyl groups may favor oxidative metabolism over hydrolysis, contrasting with S336’s methoxy-driven O-demethylation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

- Answer: The synthesis involves three key steps:

Tetrahydroquinoline core formation : Achieved via the Pictet-Spengler reaction using aniline derivatives and ketones under acidic conditions (e.g., HCl or TFA) .

Isobutyryl group introduction : Acylation of the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of a base (e.g., pyridine or EtN) .

Oxalamide bridge assembly : Reacting the sulfamoylphenethylamine with oxalyl chloride or activated oxalate esters under controlled pH (6–7) to avoid side reactions .

- Critical conditions : Temperature (0–25°C for acylation), solvent polarity (DCM for oxalamide coupling), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing purity and structural confirmation?

- Answer:

- H/C NMR : Confirm regiochemistry of the tetrahydroquinoline and sulfamoylphenethyl groups (e.g., aromatic protons at δ 6.8–7.4 ppm) .

- HRMS/ESI-MS : Validate molecular weight (e.g., [M+H] at m/z ~517) .

- HPLC-PDA : Assess purity (>95% using C18 columns with acetonitrile/water gradients) .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer:

- Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase IX) using fluorometric assays .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

- Answer:

- Modifications :

- Tetrahydroquinoline ring : Introduce electron-withdrawing groups (e.g., -CF) at position 6 to enhance metabolic stability .

- Sulfamoylphenethyl : Replace -SONH with -SOMe to reduce off-target interactions .

- Assays :

- SPR/Biacore : Measure binding kinetics to purified targets (e.g., KD values) .

- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites .

Q. What experimental strategies resolve contradictions in reported IC values across studies?

- Answer:

- Standardization : Use identical assay buffers (e.g., 25 mM HEPES, pH 7.5) and cell lines (e.g., HEK293 for kinase assays) .

- Control compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate activity .

- Data normalization : Express IC as % inhibition relative to vehicle controls to minimize batch variability .

Q. How can metabolic stability be improved without compromising potency?

- Answer:

- Prodrug approaches : Mask the sulfamoyl group as a phosphonamide for enhanced plasma stability .

- Isotopic labeling : Introduce H or F at metabolically vulnerable sites (e.g., tetrahydroquinoline C-4) for tracer studies .

- In vitro assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.